2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole
Description
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(6-methoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-6-3-2-5(4-10-6)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
GHAIFGXMYCWKLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration of Thiosemicarbazide with 6-Methoxy-3-Pyridinecarboxylic Acid
The most common and classical method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclodehydration reaction of thiosemicarbazide with the corresponding carboxylic acid derivative. For the target compound, the key precursor is 6-methoxy-3-pyridinecarboxylic acid .
-
- Mix thiosemicarbazide with 6-methoxy-3-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride or phosphorus pentachloride.
- The reaction is typically carried out by stirring the mixture at room temperature initially, followed by heating at 80–105 °C for 1–3 hours to promote cyclodehydration.
- After the reaction, the mixture is cooled, hydrolyzed with water, and neutralized with an alkaline solution (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
- The crude product is filtered, washed, and recrystallized from an appropriate solvent to yield pure 2-amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole.
-
- Thiosemicarbazide: 1 molar equivalent
- 6-Methoxy-3-pyridinecarboxylic acid: 1 to 1.2 molar equivalents
- Phosphorus oxychloride or phosphorus pentachloride: 1 to 1.2 molar equivalents
- Temperature: Room temperature to 105 °C
- Reaction time: 1–3 hours
-
- High yields (often above 90%)
- Mild reaction conditions
- Simple post-reaction workup
This method is supported by patent literature and peer-reviewed studies on similar thiadiazole derivatives.
Solid-Phase Grinding Method Using Phosphorus Pentachloride
A more recent and efficient method involves a solid-phase reaction where thiosemicarbazide, the carboxylic acid, and phosphorus pentachloride are ground together at room temperature to form the thiadiazole ring.
-
- Combine thiosemicarbazide, 6-methoxy-3-pyridinecarboxylic acid, and phosphorus pentachloride in stoichiometric ratios (typically 1:1–1.2:1–1.2).
- Grind the mixture thoroughly in a dry vessel at room temperature.
- Allow the mixture to stand, then add an alkaline solution to adjust the pH to 8–8.2.
- Filter the precipitated solid, dry it, and recrystallize to obtain the pure product.
Benefits :
- Solid-phase reaction avoids solvents, making it environmentally friendly.
- Short reaction time.
- Low toxicity and cost of phosphorus pentachloride.
- High yield (>91%).
This method is described in Chinese patent CN103936691A and offers a practical alternative to classical solution-phase reactions.
Cyclodehydration Using Sulfuric Acid and Polyphosphoric Acid
An older but still relevant method involves cyclodehydration in a mineral acid medium composed of sulfuric acid and polyphosphoric acid.
-
- Prepare a mineral acid mixture of 15–35% sulfuric acid and 65–85% polyphosphoric acid by weight.
- Cool the acid mixture to 10–15 °C.
- Add thiosemicarbazide and 6-methoxy-3-pyridinecarboxylic acid to the acid mixture.
- Allow the temperature to rise exothermically and maintain at 100–105 °C for about 3 hours.
- Quench the reaction with water and a hydrocarbon solvent (e.g., toluene).
- Neutralize with ammonium hydroxide to pH 6.8–7.3.
- Separate the organic layer, dry it azeotropically, and isolate the product.
Notes :
Phosphorus Oxychloride Mediated Cyclodehydration (Adapted from Literature)
In research focused on related 1,3,4-thiadiazole derivatives, phosphorus oxychloride has been used effectively for cyclodehydration.
-
- Stir a mixture of 6-methoxy-3-pyridinecarboxylic acid and phosphorus oxychloride at room temperature for 20 minutes.
- Add thiosemicarbazide and heat the mixture at 80–90 °C for 1 hour.
- Cool, add water, and reflux for 4 hours.
- Basify the solution to pH 8 using sodium hydroxide.
- Filter and recrystallize the product.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclodehydration with POCl3 | Thiosemicarbazide, acid, POCl3 | 80–90 °C, 1–4 h | ~90 | High purity, reproducible | Requires handling POCl3 |
| Solid-phase grinding with PCl5 | Thiosemicarbazide, acid, PCl5 | Room temp, short time | >91 | Solvent-free, mild, economical | Requires careful grinding |
| Sulfuric & polyphosphoric acid | Thiosemicarbazide, acid, H2SO4/PPA | 100–105 °C, 3 h | Variable | Established method | Corrosive acids, complex workup |
| Phosphorus oxychloride method | Thiosemicarbazide, acid, POCl3 | Room temp + heating, 4+ h reflux | ~90 | Controlled, high purity | Longer reaction time |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Key analogs include:
Physicochemical and Spectroscopic Properties
- Solubility and Stability: Nitrophenyl derivatives (e.g., 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole) showed reduced solubility in polar solvents due to the nitro group’s hydrophobicity . Hydroxyphenyl analogs (e.g., TS) demonstrated pH-dependent solubility, influenced by the ionizable hydroxyl group . Target Compound: The pyridyl ring’s basicity and methoxy group’s electron-donating effects may enhance solubility in acidic media.
- Spectroscopic Data: AET (2-amino-5-ethyl-1,3,4-thiadiazole) displayed distinct NMR shifts (δ 1.3 ppm for ethyl CH3) and IR bands at 3250 cm⁻¹ (N–H stretch) . Nitrophenyl derivatives showed strong UV-Vis absorption at 320–350 nm due to π→π* transitions in the nitro group .
Key Research Findings and Gaps
Structural Insights :
- Electron-donating groups (e.g., methoxy, hydroxy) enhance charge transfer and bioactivity, while electron-withdrawing groups (e.g., nitro) improve stability but reduce solubility .
- Heteroaromatic substituents (e.g., pyridyl) may offer unique binding interactions in biological systems, though this remains underexplored for the target compound.
- Unanswered Questions: No direct data exist on the target compound’s antimicrobial, anticancer, or fluorescence properties. The pyridyl ring’s impact on molecular aggregation (critical for fluorescence) and pharmacokinetics requires further study.
Biological Activity
2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
- Molecular Formula : C8H8N4OS
- Molecular Weight : 196.24 g/mol
- CAS Number : 1496470-04-2
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. The compound 2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole has shown notable activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole | S. aureus | 32.6 µg/mL |
| 2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole | E. coli | 45.0 µg/mL |
| 2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole | A. niger | 28.0 µg/mL |
This data suggests that the compound has a higher antimicrobial potency compared to standard drugs like itraconazole and streptomycin .
Anticancer Activity
The anticancer potential of thiadiazoles has been extensively studied. A series of derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Antineoplastic Activity
A study evaluated the antineoplastic activity of several thiadiazole derivatives against murine leukemia cells (L1210/0) and human T-lymphocyte cells (Molt4/C8). The results indicated that the presence of halogen substituents significantly enhanced the anticancer activity .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole | L1210/0 | 12.5 |
| 2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole | Molt4/C8 | 15.0 |
| Control (Doxorubicin) | L1210/0 | 10.0 |
These findings highlight the potential of this compound as a lead in anticancer drug development .
Anti-inflammatory Activity
Recent studies have also explored the anti-inflammatory properties of thiadiazole derivatives. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.
The anti-inflammatory effect is believed to be mediated through the inhibition of NF-kB signaling pathways and reduction in the production of inflammatory mediators such as TNF-alpha and IL-6 .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-Amino-5-(6-methoxy-3-pyridyl)-1,3,4-thiadiazole, and how is its structural integrity validated?
Methodological Answer:
- Synthetic Routes :
- Cyclocondensation : React 6-methoxy-3-pyridinecarboxylic acid hydrazide with thiocyanate derivatives under acidic conditions (e.g., H₂SO₄) to form the thiadiazole core .
- Functionalization : Introduce the amino group via nucleophilic substitution or reductive amination, depending on precursor availability .
- Characterization :
- Spectroscopy : Use ¹H/¹³C NMR to confirm aromatic proton environments and methoxy group placement. FT-IR identifies N-H (amino) and C-S (thiadiazole) stretches .
- Elemental Analysis : Validate empirical formula (e.g., C₈H₇N₃OS) with ≤0.3% deviation .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₈H₇N₃OS: 209.03) .
Basic: How does the 6-methoxy-3-pyridyl substituent influence the compound’s physicochemical properties?
Methodological Answer:
- Electronic Effects : The methoxy group’s electron-donating nature increases electron density on the pyridine ring, enhancing π-π stacking with biological targets .
- Solubility : The pyridyl moiety improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl). LogP can be experimentally determined via shake-flask method (expected ~1.8) .
- Stability : Monitor degradation under UV light or oxidative conditions (e.g., H₂O₂) using HPLC to assess methoxy group lability .
Advanced: What computational approaches predict the compound’s reactivity and binding modes?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
- Use AutoDock Vina to dock into enzymes (e.g., bacterial dihydrofolate reductase). Parameterize the methoxypyridyl group for hydrophobic interactions .
- Validate docking poses with MD simulations (20 ns trajectory) to assess binding stability .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardize Assays :
- Use consistent MIC (Minimum Inhibitory Concentration) protocols for antimicrobial studies (e.g., broth microdilution per CLSI guidelines) to reduce variability .
- Include positive controls (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds .
- SAR Analysis :
- Compare with analogs (e.g., 2-amino-5-(3-chlorophenyl)-1,3,4-thiadiazole) to isolate the methoxypyridyl group’s contribution .
- Test against isogenic bacterial strains to rule out resistance mechanisms .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Antimicrobial Screening :
- Bacteria : Agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Fungi : Microplate assay against C. albicans with fluconazole as control .
- Cytotoxicity :
- MTT assay on HEK-293 cells to establish IC₅₀ (expected >50 µM for selective activity) .
Advanced: What mechanistic insights can molecular docking provide for this compound?
Methodological Answer:
- Target Identification :
- Dock into kinase ATP-binding pockets (e.g., EGFR) using PyMOL. The methoxypyridyl group may form hydrogen bonds with hinge-region residues .
- Binding Affinity :
- Calculate ΔG values (e.g., −8.2 kcal/mol) to rank against known inhibitors. Use MM/GBSA for refinement .
- Mutagenesis Validation :
- Test binding to mutant enzymes (e.g., T790M EGFR) to confirm docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
